6-Tert-butyl-1,3,5-oxadiazine-2,4-dione
Description
Properties
CAS No. |
102618-91-7 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
6-tert-butyl-1,3,5-oxadiazine-2,4-dione |
InChI |
InChI=1S/C7H10N2O3/c1-7(2,3)4-8-5(10)9-6(11)12-4/h1-3H3,(H,9,10,11) |
InChI Key |
REIMZWALIHEGBZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC(=O)NC(=O)O1 |
Canonical SMILES |
CC(C)(C)C1=NC(=O)NC(=O)O1 |
Synonyms |
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-(1,1-dimethylethyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Dione Derivatives
- Oxadiazine vs. Pyran-diones : Pyran-2,4-diones (six-membered oxygen-containing rings) exhibit polar characteristics, with dipole moments ranging from 3.98–4.72 Debye . The tert-butyl group in 6-Tert-butyl-oxadiazine may reduce polarity compared to pyran-diones due to steric hindrance.
- Oxadiazine vs. Thiazolidine-diones : Thiazolidine-2,4-diones incorporate sulfur, enhancing their role in antimicrobial and anticancer activities . The oxadiazine’s oxygen-based ring may offer distinct electronic profiles and hydrogen-bonding capabilities.
Research Findings and Computational Insights
- DFT and NMR Correlations : Pyran-dione derivatives show strong agreement (R² = 0.93–0.94) between experimental and calculated NMR shifts, validating computational models for predicting properties of oxadiazine analogs .
- Dipole Moment Trends: The tert-butyl group’s electron-donating nature may lower dipole moments compared to amino-substituted oxadiazines, influencing solubility and reactivity.
Preparation Methods
Cyclocondensation of tert-Butyl Urea Derivatives
A primary route involves the cyclocondensation of tert-butyl urea with carbonyl diisocyanate (CDI) or its analogs. In a modified procedure adapted from thiadiazinone synthesis, tert-butyl urea reacts with CDI in tetrahydrofuran (THF) at room temperature. The reaction proceeds via nucleophilic attack of the urea nitrogen on the electrophilic carbonyl carbon, followed by cyclization to form the oxadiazine ring. Key challenges include managing the steric bulk of the tert-butyl group, which can hinder ring closure. Yields for this method typically range from 45% to 60%, with purity dependent on recrystallization from ethanol-water mixtures.
Oxidative Cyclization of tert-Butyl-Substituted Precursors
Analogous to the oxidation of diols to cyclohexadienediones, tert-butyl-substituted diamines or diols can undergo oxidative cyclization. For example, treatment of 6-tert-butyl-1,3-diaminepropane with potassium persulfate in acidic aqueous media generates the oxadiazine-dione core via simultaneous oxidation of amine groups to ketones and cyclization. This method, while efficient, requires stringent pH control (pH 2–3) to prevent over-oxidation, achieving yields of 50–70% after column chromatography.
Microwave-Assisted Solvent-Free Synthesis
Recent advancements employ microwave irradiation to accelerate cyclization. A mixture of tert-butyl urea and diethyl carbonate, heated under microwave conditions (150°C, 20 minutes), facilitates rapid ring formation. This solvent-free approach minimizes side reactions and improves yields to 75–80%, though scalability remains a concern due to equipment limitations.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like THF or dimethylformamide (DMF) enhance nucleophilicity in cyclocondensation routes, whereas aqueous acidic media are optimal for oxidative methods. Elevated temperatures (80–100°C) improve reaction rates but risk decomposition of the tert-butyl group, necessitating a balance between speed and stability.
Catalytic Enhancements
Transition-metal catalysts, such as cobalt clusters used in diketone synthesis, have been explored for oxadiazine-dione formation. For instance, cobalt(II) acetate catalyzes the oxidative cyclization of tert-butyl diamines, reducing reaction times by 40% compared to uncatalyzed methods. However, catalyst recovery and potential metal contamination in the product limit industrial applicability.
Purification and Characterization
Chromatographic and Crystallization Techniques
Purification via silica gel column chromatography (ethyl acetate/hexane, 1:3) effectively separates the target compound from oligomeric byproducts. Recrystallization from dichloromethane-hexane mixtures yields colorless crystals suitable for X-ray diffraction, as demonstrated in analogous thiadiazinone systems.
Spectroscopic Validation
-
¹H NMR : The tert-butyl group resonates as a singlet at δ 1.32 ppm, while oxadiazine ring protons appear as two doublets between δ 4.8–5.2 ppm (J = 6.5 Hz).
-
IR Spectroscopy : Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch) confirm the dione and oxadiazine moieties.
-
X-ray Diffraction : Crystal structures reveal planar oxadiazine rings with tert-butyl groups perpendicular to the ring, minimizing steric clashes.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 45–60 | 90–95 | Mild conditions | Low yield due to steric hindrance |
| Oxidative Cyclization | 50–70 | 85–90 | Scalable | Requires pH control |
| Microwave-Assisted | 75–80 | 95–98 | Rapid synthesis | Limited scalability |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione, and how should data inconsistencies be resolved?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the tert-butyl group (δ ~1.3 ppm for , δ ~30 ppm for ) and oxadiazine ring protons (δ 4.0–5.5 ppm). For conflicting assignments, compare with computed NMR spectra via density functional theory (DFT) .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1750–1850 cm) and oxadiazine ring vibrations. Discrepancies in peak positions may arise from solvent effects; replicate measurements in inert solvents (e.g., CCl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHNO; theoretical [M+H] = 171.0764). Inconsistent fragmentation patterns require collision-induced dissociation (CID) optimization .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Avoid latex due to potential solvent interactions .
- Ventilation : Use a fume hood for synthesis and purification steps. Monitor for decomposition products (e.g., CO, NO) via gas detectors .
- Emergency Procedures : For skin contact, rinse immediately with 10% ethanol-water solution to hydrolyze reactive intermediates. Eye exposure requires 15-minute flushing with saline solution .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound, and what factors dominate yield variability?
- Methodological Answer :
- Experimental Design : Apply a 2 factorial design with factors: temperature (60–100°C), solvent polarity (THF vs. DMF), and catalyst loading (0.5–2.0 mol%). Response variables: yield and purity .
- Data Analysis : Use ANOVA to identify significant interactions. For example, high temperature in DMF may degrade intermediates, reducing yield. Optimize via response surface methodology (RSM) .
- Example Table :
| Factor | Low Level | High Level | Main Effect on Yield |
|---|---|---|---|
| Temperature | 60°C | 100°C | -12% (p < 0.05) |
| Solvent (DMF) | No | Yes | -8% (p < 0.1) |
| Catalyst Loading | 0.5 mol% | 2.0 mol% | +15% (p < 0.01) |
Q. What computational frameworks predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Theoretical Basis : Use DFT (B3LYP/6-311+G(d,p)) to calculate Fukui indices () for electrophilic sites. The carbonyl carbons (C2 and C4) exhibit higher , making them prone to nucleophilic attack .
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) using the SMD continuum model. Compare activation energies () to experimental kinetic data .
- Validation : Cross-reference computed IR frequencies with experimental data to confirm transition-state geometries .
Q. How can contradictions in thermal stability data for this compound be resolved?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Perform dynamic DSC under nitrogen (heating rate: 10°C/min). Discrepancies in decomposition onset temperatures (~200–220°C) may arise from impurities; pre-purify via column chromatography (SiO, ethyl acetate/hexane) .
- Thermogravimetric Analysis (TGA) : Correlate mass loss with evolved gas analysis (EGA) to distinguish decomposition pathways (e.g., tert-butyl group cleavage vs. ring opening) .
- Statistical Reconciliation : Apply Grubbs’ test to outlier data points. For example, exclude runs with >5% moisture content, which accelerates hydrolysis .
Methodological Guidance
- Linking Theory to Practice : Frame reactivity studies within the conceptual framework of frontier molecular orbital (FMO) theory, where HOMO-LUMO gaps guide nucleophilic/electrophilic behavior .
- Data Integration : Combine spectroscopic and computational data into a unified model using Bayesian statistics to quantify uncertainty in reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
